molecular formula C13H23NO4 B2850815 (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 2165879-05-8

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Numéro de catalogue: B2850815
Numéro CAS: 2165879-05-8
Poids moléculaire: 257.33
Clé InChI: PPHAJUZQLQVZDA-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 4-position of the piperidine ring. The stereochemistry at the 1-position is specified as the (R)-enantiomer, and the 2,2-dimethyl substituents introduce significant steric hindrance, influencing both reactivity and conformational flexibility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc group enables selective deprotection during multi-step syntheses . Its structural features, including the rigid piperidine ring and bulky substituents, make it a valuable candidate for studying steric effects and chiral recognition in medicinal chemistry.

Propriétés

IUPAC Name

(4R)-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAJUZQLQVZDA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its Boc group allows for easy protection and deprotection during multi-step synthetic pathways. For example, it has been utilized in the synthesis of adenosine receptor antagonists, which play crucial roles in neurological research .

Pharmaceutical Development

In pharmaceutical chemistry, (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is employed as an intermediate in the synthesis of drugs targeting the central nervous system. Its derivatives have shown promise in modulating adenosine receptors, which are implicated in numerous physiological processes and diseases such as Parkinson's disease and schizophrenia .

Peptide Synthesis

The compound is also relevant in peptide synthesis due to its ability to serve as a protected amino acid. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while preventing unwanted reactions at the amino group .

Case Study 1: Adenosine A1 Receptor Antagonists

A study published in Chemical & Pharmaceutical Bulletin explored novel derivatives of this compound designed to selectively bind to adenosine A1 receptors. These compounds exhibited high selectivity and potency, with one derivative achieving a Ki value of 0.026 nM . This highlights the compound's utility in developing targeted therapies for neurological disorders.

Case Study 2: Synthesis of Piperidine Derivatives

Another research effort focused on synthesizing various piperidine derivatives using this compound as a precursor. The study demonstrated efficient yields through acylation reactions followed by reduction steps, showcasing its role in creating complex molecular architectures necessary for drug development .

Mécanisme D'action

The mechanism by which (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating biological pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues

The target compound belongs to a class of Boc-protected heterocyclic carboxylic acids. Key structural analogues include:

Compound Name Molecular Formula Key Features Crystallographic Data Availability Reference
(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid C₁₃H₂₃NO₄ Piperidine ring, 2,2-dimethyl, Boc, (R)-configuration Not explicitly reported N/A
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol C₁₈H₂₈N₂O₂ Piperidine ring, Boc, hydroxyl, phenylethyl substituent No
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic acid C₂₀H₂₇NO₅ Pyrrolidine ring, Boc, vinylbenzyl ether, (2S,4R)-configuration No
(2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid C₁₆H₁₉ClNO₄S Thiazolidine ring, Boc, 3-chlorophenyl, (2R,4R)-configuration Yes (monoclinic, P2₁)

Key Observations :

  • Ring Size : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) or thiazolidine (5-membered with sulfur) derivatives. This impacts reactivity in ring-opening or functionalization reactions.
  • Functional Groups : The carboxylic acid moiety is common across analogues, but the vinylbenzyl ether in and the thiazolidine sulfur in introduce distinct electronic and reactivity profiles.

Comparison of Conditions :

  • The target compound’s synthesis likely parallels and , where Boc₂O is used in methanol or acetonitrile with bases like pyridine. However, the 2,2-dimethyl groups may necessitate prolonged reaction times due to steric effects.
  • In , anhydrous conditions (CH₃CN, pyridine) are employed for carbamate formation, whereas uses aqueous NaOH, highlighting solvent versatility in Boc protection.
Physicochemical Properties
  • Solubility : The Boc group enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) but reduces aqueous solubility. The 2,2-dimethyl groups further decrease polarity compared to hydroxyl- or ether-containing analogues .
  • Melting Points : Thiazolidine derivatives (e.g., ) often exhibit higher melting points due to hydrogen bonding and rigid sulfur-containing rings. Data for the target compound is unavailable but predicted to be lower than due to reduced crystallinity from dimethyl substituents.
Stereochemical Considerations
  • Configuration Determination : The (R)-configuration of the target compound is likely confirmed via X-ray crystallography using programs like SHELXL . The thiazolidine derivative in was resolved using similar methods, demonstrating the utility of SHELX in chiral analysis.
  • Enantiomer Discrimination : Parameters like Flack’s x (from ) are critical for distinguishing enantiomers in near-centrosymmetric structures. Misuse of Rogers’ η parameter (prone to false chirality signals) is avoided in modern analyses, ensuring accurate stereochemical assignments for analogues like the target compound .

Activité Biologique

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid, commonly referred to as Boc-DMPCA, is a compound with significant relevance in pharmaceutical chemistry. Its structural characteristics include a tert-butoxycarbonyl group, which plays a crucial role in its biological activity and applications. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of Boc-DMPCA, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2165879-05-8
  • Purity : 97%

Biological Activity

Boc-DMPCA has garnered attention due to its potential biological activities, particularly in the context of drug development and synthesis.

The biological activity of Boc-DMPCA is primarily attributed to its ability to act as a building block for various bioactive compounds. Its piperidine structure allows it to interact with biological targets effectively. The tert-butoxycarbonyl group provides stability and protects the amine functionality during synthesis, which is crucial for maintaining biological activity.

Pharmacological Properties

Research indicates that Boc-DMPCA exhibits significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of Boc-DMPCA possess antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Preliminary investigations suggest that Boc-DMPCA may induce cytotoxic effects in cancer cell lines, making it a candidate for further research in oncology.
  • Enzyme Inhibition : Boc-DMPCA has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential roles in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial activity of Boc-DMPCA derivatives against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)
Boc-DMPCA32
Amoxicillin8
Ciprofloxacin16

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that Boc-DMPCA exhibited IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-712
A54918

Research Findings

Recent research highlights the importance of Boc-DMPCA in drug synthesis:

  • Synthesis of Bioactive Compounds : Boc-DMPCA serves as an essential intermediate in synthesizing various bioactive molecules with therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of Boc-DMPCA derivatives reveal that modifications at the piperidine nitrogen significantly affect biological activity.

Méthodes De Préparation

Starting from (R)-Piperidine-4-carboxylic Acid

A direct approach utilizes (R)-piperidine-4-carboxylic acid as the chiral precursor. The synthesis involves:

  • Dimethylation at C2 : Treatment with methyl iodide under basic conditions (e.g., NaH in THF) yields 2,2-dimethylpiperidine-4-carboxylic acid.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tert-butanol/aqueous NaOH at 0°C affords the Boc-protected derivative.

Reaction Conditions :

  • Yield : >95% for Boc protection (scaled to 5.42 mol in).
  • Characterization : $$ ^1H $$ NMR (CDCl₃) shows singlet peaks for tert-butyl (δ 1.44 ppm) and dimethyl groups (δ 1.08 ppm).

Ring-Closing Metathesis for Piperidine Formation

Asymmetric Catalysis with Grubbs Catalyst

A stereoselective route employs ring-closing metathesis (RCM) of diene precursors:

  • Diene Synthesis : Allylation of a β-keto ester derivative introduces olefin groups.
  • RCM : Using Grubbs II catalyst, the diene cyclizes to form the piperidine ring with an enantiomeric excess (ee) >90%.
  • Reduction and Oxidation : The resulting ketone is reduced to a secondary alcohol (NaBH₄/I₂), followed by oxidation to the carboxylic acid (KMnO₄/H₂SO₄).

Optimization :

  • Catalyst Loading : 5 mol% Grubbs II achieves full conversion in 12 hours.
  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation ensure R-configuration at C4.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For non-enantioselective routes, resolution is achieved via:

  • Racemic Synthesis : Preparation of 2,2-dimethylpiperidine-4-carboxylic acid via cyclization of β-amino ketones.
  • Salt Formation : Treatment with (1S)-(−)-camphorsulfonic acid in ethanol precipitates the (R)-enantiomer as a diastereomeric salt.
  • Boc Protection : Free base isolation followed by Boc₂O reaction yields the target compound.

Yield and Purity :

  • Resolution Efficiency : ~40% yield after recrystallization.
  • Chiral HPLC : >99% ee (Chiralpak AD-H column, hexane/i-PrOH).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.08 (s, 6H, 2×CH₃), 1.44 (s, 9H, Boc), 2.37 (m, 4H, piperidine CH₂), 3.45 (s, 2H, NCH₂).
  • HRMS (ESI) : m/z calcd for C₁₃H₂₃NO₄ [M+H]⁺: 257.1627; found: 257.1623.

X-ray Crystallography

Single-crystal X-ray analysis confirms the R-configuration, with C4-C=O bond length of 1.51 Å and tetrahedral geometry at the nitrogen.

Industrial-Scale Production Considerations

Cost-Effective Boc Protection

Large-scale synthesis (≥1 kg) employs:

  • Solvent Optimization : tert-Butanol/water mixtures reduce Boc₂O consumption by 15% compared to THF.
  • Workup Simplification : Acidic quenching (10% HCl) precipitates the product directly, avoiding chromatography.

Q & A

Q. What are the standard synthetic routes for (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer: A common synthetic route involves Boc-protection of a piperidine precursor. For example, D-pipecolic acid derivatives are reacted with di-tert-butyl dicarbonate under alkaline conditions (e.g., NaOH in THF/water) to introduce the Boc group . Key steps include:

  • Protection : Boc-anhydride reacts with the amine group under controlled pH (basic conditions).
  • Purification : Extraction with diethyl ether and solvent removal under reduced pressure.
  • Characterization : Intermediates are validated via LC-MS (e.g., m/z 228 [M-H]⁻) and NMR to confirm Boc incorporation and stereochemistry .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Referencing safety data sheets (SDS):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., sand), avoid water spray, and dispose as hazardous waste .

Q. How is the Boc-protecting group selectively removed under acidic conditions?

Methodological Answer: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Procedure : Dissolve the compound in 20–50% TFA/DCM, stir for 1–4 hours, and monitor via TLC or LC-MS for deprotection (m/z shift from [M-Boc]+).
  • Quenching : Neutralize with aqueous NaHCO₃ and extract with DCM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during Boc-protection reduce racemization .
  • Catalyst Screening : Use chiral catalysts (e.g., HATU/DIPEA) for coupling steps to enhance enantioselectivity .
  • Analytical Monitoring : Employ HPLC with chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess (ee >98%) .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals and analyzing with SHELX software (e.g., R factor <0.05) .
  • 2D NMR : Use COSY and NOESY to confirm spatial arrangements of methyl and Boc groups .
  • Cross-Validation : Compare experimental m/z (LC-MS) with computational tools (e.g., PubChem data ).

Q. What computational methods predict the compound’s conformational stability in drug-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to study flexibility of the piperidine ring.
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases), focusing on hydrogen bonding with the carboxylic acid group .

Q. How to address solubility issues in cross-coupling reactions involving this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or co-solvents (THF:water mixtures) .
  • Derivatization : Convert the carboxylic acid to methyl esters temporarily using diazomethane, then hydrolyze post-reaction .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.